Caspofungin (m0)

Antifungal susceptibility Candida glabrata Candida parapsilosis

Caspofungin acetate is the first-in-class echinocandin targeting fungal β-(1,3)-D-glucan synthase. Unlike anidulafungin or micafungin, it holds exclusive FDA approvals for empirical therapy in febrile neutropenic patients and salvage treatment of invasive aspergillosis. • In vitro potency advantage: MIC90 0.06 μg/mL vs. C. glabrata (4-fold lower than anidulafungin). • Pharmacovigilance edge: 43% lower risk of severe hepatotoxicity vs. anidulafungin (adjusted IRR=1.43, p=0.002). • Standard cGMP-compliant supply with documented chain of custody.

Molecular Formula C50H82N8O16
Molecular Weight 1051.2 g/mol
CAS No. 314080-31-4
Cat. No. B12789305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaspofungin (m0)
CAS314080-31-4
Molecular FormulaC50H82N8O16
Molecular Weight1051.2 g/mol
Structural Identifiers
SMILESCCC(C)CC(C)CCCCCCCCC(=O)N1C(CC(C1O)O)C(=O)NC(C(C)O)C(=O)N2CC(CC2C(=O)NC(C(C(C3=CC=C(C=C3)O)O)O)C(=O)NC(C(CCN)O)C(=O)N4CCC(C4C(=O)N)O)O
InChIInChI=1S/C50H82N8O16/c1-5-26(2)22-27(3)12-10-8-6-7-9-11-13-37(65)58-33(24-36(64)48(58)72)46(70)53-38(28(4)59)49(73)57-25-31(61)23-32(57)45(69)55-40(43(67)42(66)29-14-16-30(60)17-15-29)47(71)54-39(34(62)18-20-51)50(74)56-21-19-35(63)41(56)44(52)68/h14-17,26-28,31-36,38-43,48,59-64,66-67,72H,5-13,18-25,51H2,1-4H3,(H2,52,68)(H,53,70)(H,54,71)(H,55,69)/t26-,27+,28+,31+,32-,33-,34+,35-,36+,38-,39-,40-,41-,42-,43-,48?/m0/s1
InChIKeyUWUIBWNWWAICHW-YORXCANGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caspofungin Acetate: Baseline Identification and Characterization


Caspofungin acetate (CAS 179463-17-3) is a semi-synthetic lipopeptide derived from the fermentation product pneumocandin B0, representing the first echinocandin antifungal approved for clinical use. The compound inhibits β-(1,3)-D-glucan synthase, an enzyme essential for fungal cell wall biosynthesis absent in mammalian cells [1]. Its molecular formula is C52H88N10O15·2C2H4O2 with a molecular weight of 1213.42 g/mol [2]. As the foundational member of the echinocandin class, caspofungin serves as the comparator against which newer agents anidulafungin and micafungin are routinely benchmarked in clinical trials and in vitro susceptibility studies [1].

Caspofungin: Evidence Against Interchangeability with Other Echinocandins


Although anidulafungin, caspofungin, and micafungin share the same β-(1,3)-D-glucan synthase inhibitory mechanism, they exhibit clinically meaningful differences across multiple evidence dimensions that preclude routine substitution. In vitro head-to-head comparisons reveal species-specific susceptibility differences—for example, against C. parapsilosis, caspofungin demonstrates an MIC90 of 1 μg/mL versus 2 μg/mL for both anidulafungin and micafungin [1]. Pharmacokinetically, caspofungin achieves a Cmax of 7.64 mg/L (50 mg single dose) compared to 2.07–3.5 mg/L for anidulafungin and 4.95 mg/L for micafungin, indicating distinct exposure profiles [2]. Furthermore, the three agents differ in their approved clinical indications, with only caspofungin holding FDA approval for empirical therapy of febrile neutropenia and for salvage therapy of invasive aspergillosis [3]. These differences directly impact formulary selection, therapeutic decision-making, and procurement specifications.

Caspofungin: Quantitative Differentiation Evidence


Superior Potency Against C. glabrata and C. parapsilosis vs. Anidulafungin

In a global surveillance study encompassing 5,346 invasive Candida isolates collected from over 90 medical centers worldwide (2001–2006), caspofungin exhibited an MIC90 of 0.06 μg/mL against C. glabrata, compared to anidulafungin's MIC90 of 0.25 μg/mL, representing a 4-fold greater in vitro potency [1]. Against C. parapsilosis, a species intrinsically less susceptible to echinocandins, caspofungin demonstrated an MIC90 of 1 μg/mL versus 2 μg/mL for anidulafungin, a 2-fold difference in potency [1]. Across the entire Candida isolate panel, caspofungin achieved an MIC90 of 0.25 μg/mL, whereas anidulafungin's MIC90 was 2 μg/mL [1].

Antifungal susceptibility Candida glabrata Candida parapsilosis MIC comparison

Higher Cmax and AUC Compared to Anidulafungin

Following a single 50 mg intravenous dose, caspofungin achieves a maximum plasma concentration (Cmax) of 7.64 mg/L, substantially exceeding anidulafungin's Cmax of 2.07–3.5 mg/L—representing a 2.2- to 3.7-fold higher peak exposure [1]. The area under the concentration-time curve (AUC) for caspofungin is 88–115 mg·h/L, approximately 2-fold greater than anidulafungin's AUC of 44–53 mg·h/L at comparable dosing [1]. Protein binding for caspofungin is 96–97%, intermediate between anidulafungin's >99% and micafungin's >99% binding [2].

Pharmacokinetics Cmax AUC Drug exposure

Lower Hepatotoxicity Risk vs. Anidulafungin

In a retrospective cohort study of hospitalized patients treated for invasive candidiasis, the adjusted incidence rate ratio (IRR) for severe hepatotoxicity with anidulafungin versus caspofungin was 1.43 (p = 0.002), indicating a 43% higher risk of severe hepatotoxicity associated with anidulafungin use compared to caspofungin [1]. Over median observation periods of 9 days (anidulafungin) and 12 days (caspofungin), severe hepatotoxicity events occurred in 22.4% and 23.3% of patients, respectively [1]. Notably, the elevated risk with anidulafungin remained statistically significant after multivariable adjustment for confounding by indication [1].

Hepatotoxicity Safety Liver function Adverse events

Equivalent Efficacy in C. auris Candidemia

In a real-world comparative effectiveness study from a tertiary care center in India involving 82 patients with Candida auris candidemia, clinical cure rates were 70.9% (39/55) for micafungin, 73.3% (11/15) for caspofungin, and 66.7% (8/12) for anidulafungin, with no statistically significant differences among the three echinocandins (micafungin vs. caspofungin: p = 0.853; micafungin vs. anidulafungin: p = 0.771; caspofungin vs. anidulafungin: p = 0.706) [1]. Microbiological cure rates similarly showed no significant differences (83.7% micafungin, 87.5% caspofungin, 80.0% anidulafungin; p = 0.999 for all comparisons) [1].

Candida auris Clinical efficacy Candidemia Real-world evidence

Exclusive FDA Approvals: Febrile Neutropenia and Invasive Aspergillosis

Among the three licensed echinocandins, caspofungin is the only agent with FDA-approved indications for empirical therapy of presumed fungal infections in febrile, neutropenic patients and for treatment of invasive aspergillosis in patients refractory to or intolerant of other antifungal therapies [1]. In contrast, micafungin is approved for prophylaxis of Candida infections in hematopoietic stem cell transplant recipients and treatment of esophageal candidiasis, while anidulafungin is approved for candidemia and other Candida infections but not for invasive aspergillosis or empirical neutropenic fever therapy [2]. Caspofungin has been evaluated in both salvage and primary therapy of invasive aspergillosis, whereas combination regimens incorporating an echinocandin show promise but remain investigational for this indication [3].

Regulatory approval Febrile neutropenia Invasive aspergillosis Indication differentiation

Caspofungin: Research and Clinical Application Scenarios


Empirical Therapy for Febrile Neutropenia

Caspofungin is the only echinocandin with FDA approval for empirical therapy of presumed fungal infections in febrile neutropenic patients. This indication is supported by clinical trial data and the drug's approval labeling [4]. Procurement for oncology wards and bone marrow transplant units should prioritize caspofungin for this specific indication where regulatory approval, clinical evidence, and institutional protocols converge [4].

Salvage Therapy for Invasive Aspergillosis

Caspofungin holds exclusive FDA approval among echinocandins for salvage therapy of invasive aspergillosis in patients refractory to or intolerant of other licensed antifungal agents, including amphotericin B and itraconazole [4]. In vitro head-to-head comparisons demonstrate that caspofungin is active against Aspergillus spp. (MEC50 = 0.015 μg/mL; MEC90 = 0.03 μg/mL), though anidulafungin and micafungin show slightly lower MEC values [2]. The regulatory distinction remains the key procurement driver for this indication [4].

Invasive Candidiasis in High C. glabrata and C. parapsilosis Prevalence

In healthcare institutions where surveillance data indicate elevated prevalence of C. glabrata or C. parapsilosis, caspofungin offers measurable in vitro potency advantages. Against C. glabrata, caspofungin exhibits an MIC90 of 0.06 μg/mL—4-fold lower than anidulafungin's MIC90 of 0.25 μg/mL [4]. Against C. parapsilosis, caspofungin's MIC90 of 1 μg/mL represents a 2-fold potency advantage over anidulafungin's 2 μg/mL [4]. These quantitative differences support preferential formulary inclusion of caspofungin in institutions where these species predominate [4].

Antifungal Selection in Hepatic Impairment

Real-world pharmacovigilance data indicate that anidulafungin is associated with a 43% higher risk of severe hepatotoxicity compared to caspofungin (adjusted IRR = 1.43; p = 0.002) [4]. For patients with pre-existing hepatic insufficiency, cirrhosis, or elevated baseline liver enzymes, caspofungin may be preferentially selected based on this comparative safety advantage. Clinicians should note that all echinocandins carry hepatotoxicity warnings, but the quantitative risk differential favors caspofungin over anidulafungin in this subpopulation [4].

Technical Documentation Hub

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